molecular formula C8H10O4 B12976413 5-(1-Methoxyethyl)furan-2-carboxylic acid

5-(1-Methoxyethyl)furan-2-carboxylic acid

Cat. No.: B12976413
M. Wt: 170.16 g/mol
InChI Key: WDBRKQYWMHNCAC-UHFFFAOYSA-N
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Description

5-(1-Methoxyethyl)furan-2-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxyethyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with appropriate reagents. One common method is the alkylation of furan-2-carboxylic acid with 1-methoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methoxyethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-(1-Methoxyethyl)furan-2-carboxaldehyde, while reduction can produce 5-(1-Methoxyethyl)furan-2-methanol.

Scientific Research Applications

5-(1-Methoxyethyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Methoxyethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural (HMF): A bio-based platform chemical used in the production of various derivatives.

    2-Furoic Acid: An important intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Furfuryl Alcohol: Used in the production of resins and polymers.

Uniqueness

5-(1-Methoxyethyl)furan-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its methoxyethyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

5-(1-methoxyethyl)furan-2-carboxylic acid

InChI

InChI=1S/C8H10O4/c1-5(11-2)6-3-4-7(12-6)8(9)10/h3-5H,1-2H3,(H,9,10)

InChI Key

WDBRKQYWMHNCAC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)C(=O)O)OC

Origin of Product

United States

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